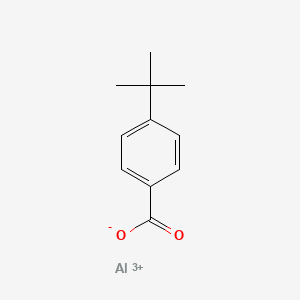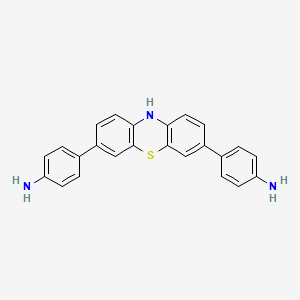
4,4'-(10H-Phenothiazine-3,7-diyl)dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(10H-Phenothiazine-3,7-diyl)dianiline is an organic compound with the molecular formula C24H19N3S. It is a derivative of phenothiazine, a heterocyclic compound that contains nitrogen and sulfur atoms in its structure. This compound is known for its electron-rich properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(10H-Phenothiazine-3,7-diyl)dianiline typically involves a Suzuki–Miyaura cross-coupling reaction. This method uses phenothiazine as the core structure, which is then coupled with aniline derivatives under specific conditions. The reaction generally requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of 4,4’-(10H-Phenothiazine-3,7-diyl)dianiline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(10H-Phenothiazine-3,7-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols; often in polar solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
4,4’-(10H-Phenothiazine-3,7-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of organic semiconductors and photovoltaic materials.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of drugs targeting neurological disorders.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent due to its electron-rich properties.
Mechanism of Action
The exact mechanism of action of 4,4’-(10H-Phenothiazine-3,7-diyl)dianiline depends on its application. In biological systems, it is believed to interact with various molecular targets, including enzymes and receptors, through its electron-rich phenothiazine core. This interaction can modulate the activity of these targets, leading to therapeutic effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action, particularly in applications involving electron transfer processes .
Comparison with Similar Compounds
3,7-Dibromo-10H-phenothiazine: A brominated derivative of phenothiazine, known for its use in dye-sensitized solar cells and as a bioactive compound.
10H-Phenothiazine: The parent compound, widely used in various applications due to its electron-rich nature.
Uniqueness: 4,4’-(10H-Phenothiazine-3,7-diyl)dianiline is unique due to its specific substitution pattern, which enhances its electron-donating properties and makes it particularly valuable in applications requiring stable, electron-rich compounds. Its ability to undergo various chemical reactions and its wide range of applications further distinguish it from other phenothiazine derivatives .
Properties
Molecular Formula |
C24H19N3S |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-[7-(4-aminophenyl)-10H-phenothiazin-3-yl]aniline |
InChI |
InChI=1S/C24H19N3S/c25-19-7-1-15(2-8-19)17-5-11-21-23(13-17)28-24-14-18(6-12-22(24)27-21)16-3-9-20(26)10-4-16/h1-14,27H,25-26H2 |
InChI Key |
KACOLACTWTZXCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC4=C(S3)C=C(C=C4)C5=CC=C(C=C5)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


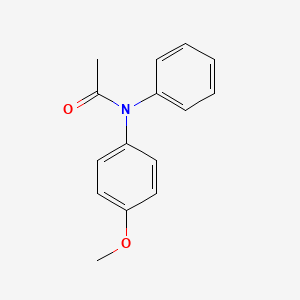
![[2-(2,6-Dimethylphenoxy)-2-oxo-1-phenylethyl]-diethylazanium chloride](/img/structure/B15342496.png)

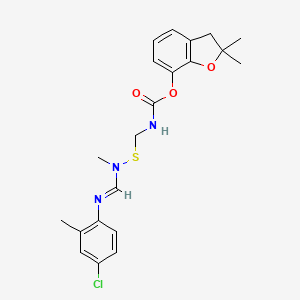

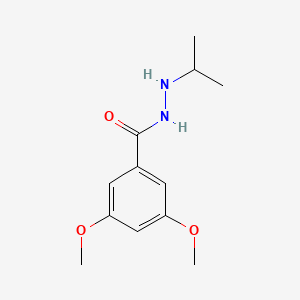
![Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl-](/img/structure/B15342518.png)
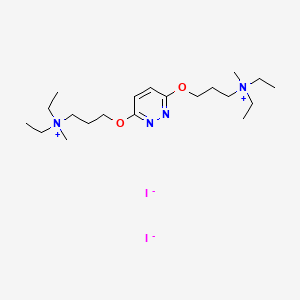
![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione](/img/structure/B15342535.png)
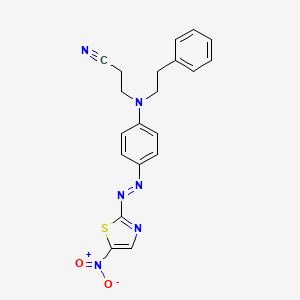
![Zirconium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B15342545.png)
